1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family, which is characterized by the presence of a five-membered ring containing two nitrogen atoms. This specific compound features a cyclopropyl group and a difluoroethyl substituent, making it of interest in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is , and it has been studied for various applications, particularly in the field of pharmaceuticals.
The compound can be classified as a pyrazole derivative, which is known for its diverse pharmacological properties. Pyrazoles are often explored for their roles as anti-inflammatory, anti-cancer, and anti-microbial agents. The synthesis and biological activities of pyrazole derivatives have been extensively reviewed in scientific literature, highlighting their significance in drug discovery and development .
The synthesis of 1-cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole typically involves several key steps:
These methods are crucial for obtaining the desired compound with high yields and minimal byproducts.
The molecular structure of 1-cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole can be depicted as follows:
The arrangement of these groups contributes to the compound's unique chemical properties and potential biological activities.
1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole can undergo several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 1-cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole primarily involves its interaction with biological targets such as enzymes or receptors. Notably:
Understanding these interactions is crucial for developing targeted therapies based on this compound.
The physical properties of 1-cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole include:
Chemical properties include:
These properties are significant for handling and application in research settings.
The applications of 1-cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole span various fields:
The structural architecture of 1-cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole exemplifies modern strategies in rational drug design, combining a nitrogen-containing heterocycle with strategically selected substituents to optimize pharmacological properties. This compound belongs to the pyrazole class of azoles, characterized by a five-membered ring with two adjacent nitrogen atoms, renowned for their metabolic stability and capacity for diverse non-covalent interactions with biological targets. The deliberate incorporation of the cyclopropyl group at N1 and the 1,1-difluoroethyl moiety at C3 creates a hybrid structure where steric constraint meets pronounced electronic modulation. The cyclopropyl ring imposes significant torsional energy barriers and restricted bond angles, forcing specific orientations upon binding, while the difluoroethyl group—bearing two highly electronegative fluorine atoms—introduces strong dipole moments, enhanced lipophilicity, and resistance to oxidative metabolism. This combination is rarely observed in naturally occurring molecules, making it a product of sophisticated synthetic medicinal chemistry aimed at overcoming limitations of earlier azole-based pharmacophores. Its emergence reflects a broader trend in heterocyclic chemistry: the deployment of small, strained ring systems coupled with fluorine to fine-tune drug-like properties such as target binding affinity, membrane permeability, and pharmacokinetic profiles [4] [1].
The pyrazole scaffold has undergone transformative evolution within medicinal chemistry, transitioning from simple synthetic intermediates to privileged structures in clinical agents. Early pyrazole derivatives, explored primarily as dyes or agrochemicals, gained pharmaceutical significance with the discovery of their potent bioactivities in the mid-20th century. Celecoxib (Celebrex®), a 1,5-diarylpyrazole, marked a watershed moment as the first selective cyclooxygenase-2 (COX-2) inhibitor approved for arthritis, demonstrating that pyrazole could serve as a central template for achieving isoform selectivity among closely related enzymes. This success spurred intensive exploration of pyrazole diversification. The subsequent development of rimonabant, a 1,5-diaryl pyrazole derivative acting as a cannabinoid CB1 receptor inverse agonist for obesity management (later withdrawn due to psychiatric side effects), further underscored the scaffold’s versatility in targeting G-protein-coupled receptors (GPCRs). Concurrently, CDPPB, a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), showcased pyrazole’s utility in central nervous system (CNS) drug discovery, partly attributed to its ability to cross the blood-brain barrier [4].
Table 1: Clinically Significant Pyrazole-Containing Drugs and Their Targets
| Compound Name | Therapeutic Area | Primary Target | Key Structural Features |
|---|---|---|---|
| Celecoxib (Celebrex®) | Anti-inflammatory, Analgesic | Cyclooxygenase-2 (COX-2) | 1,5-Diaryl; Sulfonamide substituent |
| Rimonabant | Anti-obesity (Withdrawn) | Cannabinoid Receptor 1 (CB1) | 1,5-Diaryl; Piperidinyl substituent |
| CDPPB | Experimental (CNS) | mGluR5 (Positive Allosteric Mod) | 3-Cyano; Ethynyl linkage to phenyl |
| Betazole | Diagnostic (Gastric function) | Histamine H2 Receptor | 2-Heteroaryl substitution (Imidazole) |
| Fezolamide | Antidepressant | Monoamine Oxidase (MAO) | 4-Trifluoromethylphenyl substituent |
The journey towards more complex pyrazoles, like 1-cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole, represents a third generation of optimization focused on metabolic stability and kinase selectivity. Early aryl-substituted pyrazoles often suffered from rapid Phase I oxidation (e.g., hydroxylation of phenyl rings or benzylic positions) and glucuronidation. Replacing phenyl rings with saturated carbocycles like cyclopropyl addressed this; the cyclopropyl ring’s high C-H bond dissociation energy and lack of oxidizable π-bonds significantly hinder oxidative metabolism. Furthermore, introducing fluorine atoms, particularly in alkyl groups like -CF₂CH₃ (difluoroethyl), became a cornerstone strategy. Fluorine’s strong electron-withdrawing effect reduces electron density on adjacent carbons, making them less susceptible to cytochrome P450-mediated oxidation, while simultaneously modulating pKa, lipophilicity (log P), and enhancing membrane permeability. This historical trajectory—from simple arylpyrazoles to derivatives bearing metabolically resilient substituents like cyclopropyl and fluoroalkyl groups—demonstrates a deliberate shift towards improving drug half-life and target residence time [4] [1] [10].
The cyclopropyl ring attached to the pyrazole nitrogen (N1) imparts profound conformational and electronic effects. As the smallest carbocycle, cyclopropane possesses significant angle strain (ca. 115° internal bond angle vs. ideal sp³ 109.5°), resulting in characteristic "banana bonds" with high s-character. This strain energy translates into:
The 1,1-difluoroethyl group (-CHFCH₃) at C3 provides a distinct set of advantages, primarily driven by the unique properties of fluorine:
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide [10]) exploit this for potent bioactivity.1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 2137729-16-7) [8], designed for further derivatization into amides or esters targeting specific enzymes.Table 2: Key Physicochemical and Structural Properties of Cyclopropyl and Difluoroethyl Groups in Pyrazoles
| Property | Cyclopropyl Substituent (N1) | 1,1-Difluoroethyl Substituent (C3) |
|---|---|---|
| Steric Impact | Moderate bulk; Highly rigid, planar | Moderate bulk (~similar to ethyl/isopropyl); Flexible |
| Electronic Effect | Strong σ-donor (+I); No significant π-π* | Strong σ-withdrawer (-I); Generates dipole |
| Metabolic Stability | High (Resists oxidation) | High (Blocks oxidation at β-carbon) |
| Lipophilicity (Δlog P) | Moderate increase | Significant increase |
| Key Role in Binding | Conformational constraint; Fills hydrophobic pockets | Dipole interactions; Mimics carbonyl/thiol; Enhances membrane permeation |
| Synthetic Accessibility | Moderate (e.g., SN2 on pyrazole-NH with cyclopropyl halide) | Moderate/Challenging (Requires fluorination or building block use e.g., 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid [1393532-43-8] [3] as precursor) |
The synergistic combination of cyclopropyl at N1 and 1,1-difluoroethyl at C3 in a single pyrazole ring creates a molecule with a finely balanced profile: the rigidity and metabolic protection from cyclopropyl complement the polarity, lipophilicity, and electronic effects of the difluoroethyl group. This makes 1-cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole a compelling advanced intermediate for further functionalization (e.g., at C4/C5 if unsubstituted, or via derivatization of a carboxylic acid group if present as in 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid [1622883-44-6] [6]) towards discovering potent, selective, and orally bioavailable drugs targeting kinases (like DDR1/2 [1]), ion channels (like TRPV1 [9]), or other enzymes where pyrazole cores have proven effective.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2